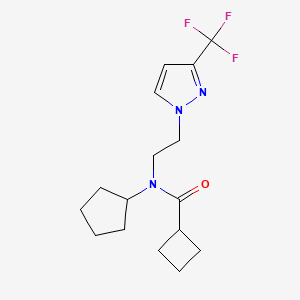

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane core, a cyclopentyl substituent, and a trifluoromethylpyrazole ethyl side chain. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals . The cyclobutane and cyclopentyl moieties introduce steric constraints that may influence binding affinity and solubility, distinguishing it from simpler carboxamides .

Properties

IUPAC Name |

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O/c17-16(18,19)14-8-9-21(20-14)10-11-22(13-6-1-2-7-13)15(23)12-4-3-5-12/h8-9,12-13H,1-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWCQTPSQJTVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves several steps:

Preparation of 3-(trifluoromethyl)-1H-pyrazole: : The pyrazole ring is synthesized via cyclization of a hydrazine derivative with a β-dicarbonyl compound, followed by trifluoromethylation.

Formation of the Cyclobutanecarboxamide Core: : Cyclobutanecarboxylic acid is converted to its acyl chloride form, which then reacts with cyclopentylamine to yield the cyclobutanecarboxamide intermediate.

Coupling Reaction: : The pyrazole and cyclobutanecarboxamide intermediates are coupled using standard amidation conditions, typically involving carbodiimide-based coupling reagents.

Industrial Production Methods

For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial. Flow chemistry techniques and continuous synthesis processes may be employed to enhance yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide undergoes several types of chemical reactions:

Oxidation: : It can be oxidized to form corresponding N-oxide derivatives.

Reduction: : Reduction reactions may lead to the hydrogenation of the pyrazole ring.

Substitution: : Nucleophilic substitution reactions, particularly at the pyrazole ring and amide moiety.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

Reducing agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

Nucleophiles: : Alkoxides, amines, and halides.

Major Products

Oxidation: : N-oxide derivatives.

Reduction: : Fully or partially hydrogenated pyrazole rings.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has broad applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential as a bioactive molecule in medicinal chemistry.

Industry: : Utilized in the development of agrochemicals and material science due to its stability and reactivity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application:

Molecular Targets: : It may interact with enzymes or receptors, inhibiting or activating their biological functions.

Pathways Involved: : The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, potentially influencing various cellular pathways.

Comparison with Similar Compounds

2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS: 1448048-10-9)

This compound shares the 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl side chain with the target molecule but replaces the cyclobutanecarboxamide-cyclopentyl group with a benzylthio-acetamide moiety. The benzylthio group increases molecular weight (343.4 g/mol vs.

(S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191)

This atropisomeric compound features a trifluoromethylpyrazole linked to a complex heterocyclic scaffold. Unlike the target molecule, it includes a sulfonamide group and a fluorinated aromatic system, which enhance target selectivity in medicinal chemistry applications .

Cyclic Carboxamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative lacks the pyrazole and cyclobutane groups but shares a carboxamide backbone. Its simpler structure (MW: ~207 g/mol) highlights the trade-off between complexity and synthetic utility .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

A commercial fungicide, flutolanil incorporates a trifluoromethylbenzamide structure. While it shares the CF₃ group with the target molecule, its isopropoxy-phenyl substituent and aromatic carboxamide core differ significantly.

1-(2,5,8-Trimethyl-1-naphthalen-2-yl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide (1a)

This pyrazole carboxamide derivative uses a naphthalene substituent instead of cyclobutane/cyclopentyl groups. Its synthesis via bromoalkane intermediates (23% yield) and IR data (C=O stretch at 1599 cm⁻¹) provide benchmarks for characterizing the target compound’s amide linkages and steric effects .

Data Tables

Table 1: Structural and Functional Comparisons

Research Implications and Limitations

The target compound’s unique combination of cyclopentyl, cyclobutane, and trifluoromethylpyrazole groups positions it as a candidate for agrochemical or pharmaceutical development, leveraging the CF₃ group’s stability and the carboxamide’s hydrogen-bonding capacity. However, the absence of direct biological data necessitates further studies. Comparisons with flutolanil and pyrazole carboxamides suggest testable hypotheses for its activity against fungal or inflammatory targets.

Key Limitations :

- No direct synthesis or application data for the target compound.

- Structural analogs differ in substituent complexity and applications.

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological mechanisms, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 357.4 g/mol

- CAS Number : 2034292-64-1

The compound features a cyclobutane ring, a trifluoromethyl group, and a pyrazole moiety, which contribute to its unique biological properties.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

-

Preparation of Key Intermediates :

- The synthesis begins with the formation of 3-(trifluoromethyl)-1H-pyrazole through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.

- This intermediate is then reacted with ethylene diamine to yield 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

-

Final Compound Formation :

- The cyclobutanecarboxamide is formed by coupling the intermediate with cyclobutane derivatives under specific reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. This is particularly relevant in diseases characterized by chronic inflammation.

- Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, while the sulfonamide moiety can participate in hydrogen bonding, modulating protein activity significantly .

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

Anti-inflammatory Activity

Studies indicate that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that it effectively reduced cytokine production in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to preferentially induce apoptosis in cycling cells compared to non-cycling cells, which may provide insights into its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-cyclopentyl-N-cyclobutylformamide | Enzyme inhibition | Anti-inflammatory |

| N-cyclopentyl-N-(3-(trifluoromethyl)benzyl)heptanamide | Binding affinity modulation | Cytotoxicity |

The unique combination of functional groups in this compound enhances its stability and efficacy compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols starting with the preparation of intermediates like 3-(trifluoromethyl)-1H-pyrazole. A common approach includes:

Pyrazole Core Synthesis : Reacting hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions to form 3-(trifluoromethyl)-1H-pyrazole .

Ethyl Linker Introduction : Coupling the pyrazole with 2-chloroethylamine via nucleophilic substitution.

Cyclobutane Carboxamide Formation : Reacting cyclobutanecarbonyl chloride with cyclopentylamine, followed by conjugation to the ethyl-pyrazole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt).

Yield Optimization :

- Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.

- Catalysts like DMAP or Lewis acids (e.g., ZnCl₂) can enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopentyl, cyclobutane, and pyrazole substituents. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) is a key diagnostic marker .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₅F₃N₃O).

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclobutane ring conformation .

- FT-IR : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

Methodological Answer:

- In Vitro Binding Assays : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or modulation of signaling pathways (e.g., luciferase reporters for NF-κB or AP-1).

- Enzyme Inhibition Studies : Use kinetic assays (e.g., IC₅₀ determination) with purified enzymes relevant to the compound’s hypothesized mechanism .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Orthogonal Assay Validation : Confirm activity using unrelated techniques (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts.

- Species-Specific Variability : Test across multiple cell lines (human, rodent) or recombinant protein isoforms.

- Metabolite Interference : Perform LC-MS to identify degradation products or active metabolites in cell culture media .

Q. What computational strategies can predict the compound’s target interactions and selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites.

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrazole N-atoms) to guide SAR studies .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., cytochrome P450 oxidation sites).

- Prodrug Design : Mask labile groups (e.g., amides) with ester or carbamate prodrugs to enhance oral bioavailability.

- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce lipophilicity and improve aqueous solubility .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Test binary mixtures (e.g., DCM/hexane or EtOH/water) to induce slow crystallization.

- Seeding : Add microcrystals of analogous compounds to nucleate growth.

- Temperature Gradients : Use controlled cooling (0.1°C/min) to avoid amorphous precipitates .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with varied pyrazole substituents (e.g., CF₃ vs. Cl) or cyclobutane ring sizes.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual analogs before synthesis.

- Biological Testing Cascade : Prioritize analogs based on tiered assays (e.g., binding → cellular activity → PK) .

Q. What advanced techniques characterize enantiomer-specific activity if the compound has chiral centers?

Methodological Answer:

- Chiral Chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers and assign configurations via circular dichroism (CD).

- Enantioselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation).

- Biological Profiling : Test individual enantiomers in target assays to identify stereospecific effects .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

- Rodent Models : Administer via IV/PO routes to measure plasma exposure (AUC, Cₘₐₓ) and tissue distribution (LC-MS/MS).

- Toxicokinetics (TK) : Monitor organ weights, hematology, and histopathology in 14-day repeat-dose studies.

- Biomarker Analysis : Quantify target engagement (e.g., phospho-protein levels in tumor xenografts) .

Q. What methods quantify protein binding and off-target interactions?

Methodological Answer:

- Equilibrium Dialysis : Measure free vs. protein-bound fractions in plasma (e.g., human serum albumin).

- CETSA (Cellular Thermal Shift Assay) : Detect target engagement in live cells by monitoring protein thermal stability.

- Chemoproteomics : Use photoaffinity probes or activity-based protein profiling (ABPP) to map off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.